

# Application Notes and Protocols: Chrome Azurol S (CAS) Assay for Rhizoferrin Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rhizoferrin

Cat. No.: B1680593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rhizoferrin** is a polycarboxylate siderophore produced by various fungi and bacteria to scavenge iron from the environment. Its role in microbial iron acquisition and potential as a drug delivery agent has garnered significant interest. The Chrome Azurol S (CAS) assay is a universal, colorimetric method for detecting and quantifying siderophores. This document provides detailed application notes and protocols for the use of the CAS assay in the detection of **rhizoferrin**.

The principle of the CAS assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is complexed with ferric iron ( $\text{Fe}^{3+}$ ) and a surfactant, forming a blue-colored ternary complex. When a sample containing a siderophore with a higher affinity for iron, such as **rhizoferrin**, is introduced, the siderophore removes the iron from the CAS complex. This results in a color change from blue to orange/yellow, which can be qualitatively observed or quantitatively measured using a spectrophotometer.<sup>[1][2]</sup>

## Data Presentation

While a specific detection limit for **rhizoferrin** using the CAS assay is not readily available in the literature, the following table summarizes relevant quantitative data for the Fe(III)-**rhizoferrin** complex.

Parameter	Value	Conditions	Reference
Apparent Stability Constant (log K)	~5.5	pH 7.3	N/A

Note: The stability constant indicates the strength of the interaction between **rhizoferrin** and ferric iron. A higher value suggests a stronger affinity. It is important to note that **rhizoferrin** is considered a relatively weak siderophore compared to hydroxamate or catecholate types.

## Experimental Protocols

### Preparation of CAS Assay Reagents

#### a) CAS Stock Solution (Dye Solution)

- Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

#### b) Iron(III) Solution

- Dissolve 27 mg of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 10 mL of 10 mM HCl.

#### c) Surfactant Solution

- Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water. Gentle warming may be required to fully dissolve the HDTMA.

#### d) CAS Assay Solution (Final Reagent)

- Slowly add the Iron(III) Solution to the CAS Stock Solution while stirring.
- To this mixture, slowly add the Surfactant Solution with continuous stirring. The solution should turn a deep blue color.
- Add 30 mL of a 1 M piperazine buffer solution.
- Bring the final volume to 100 mL with deionized water.<sup>[3]</sup>

- This final CAS assay solution should be stored in a plastic bottle in the dark to prevent degradation.

## Qualitative Detection of Rhizoferrin on CAS Agar Plates

This method is suitable for screening microorganisms for **rhizoferrin** production.

### a) Preparation of CAS Agar Plates

- Prepare a suitable growth medium for the microorganism of interest.
- Separately prepare the CAS Assay Solution as described above.
- Autoclave the growth medium and the CAS Assay Solution separately.
- Cool both solutions to approximately 50°C in a water bath.
- Aseptically mix the growth medium and the CAS Assay Solution in a 9:1 ratio (e.g., 900 mL of medium to 100 mL of CAS solution).
- Pour the mixture into sterile petri dishes and allow them to solidify.

### b) Inoculation and Incubation

- Inoculate the CAS agar plates with the test microorganism. This can be done by spotting a liquid culture or streaking a single colony.
- Incubate the plates under conditions optimal for the growth of the microorganism.

### c) Observation

- A positive result for **rhizoferrin** (or other siderophore) production is indicated by the formation of an orange or yellow halo around the microbial growth against the blue background of the agar.<sup>[4]</sup>

## Quantitative Detection of Rhizoferrin in Liquid Samples

This method allows for the quantification of **rhizoferrin** in a liquid sample, such as a culture supernatant.

## a) Sample Preparation

- Grow the microorganism in a suitable liquid medium under iron-limiting conditions to induce siderophore production.
- Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

## b) Assay Procedure

- In a microplate well or a cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS Assay Solution.[\[3\]](#)
- As a reference (Ar), mix 100 µL of the uninoculated growth medium with 100 µL of the CAS Assay Solution.
- Incubate the mixture at room temperature for a defined period (e.g., 2 hours). The incubation time may need to be optimized for carboxylate siderophores like **rhizoferrin**, which may react slower than other types.
- Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm using a spectrophotometer or a microplate reader.

## c) Calculation of Siderophore Units

The relative amount of siderophore production can be expressed as siderophore units, calculated using the following formula:

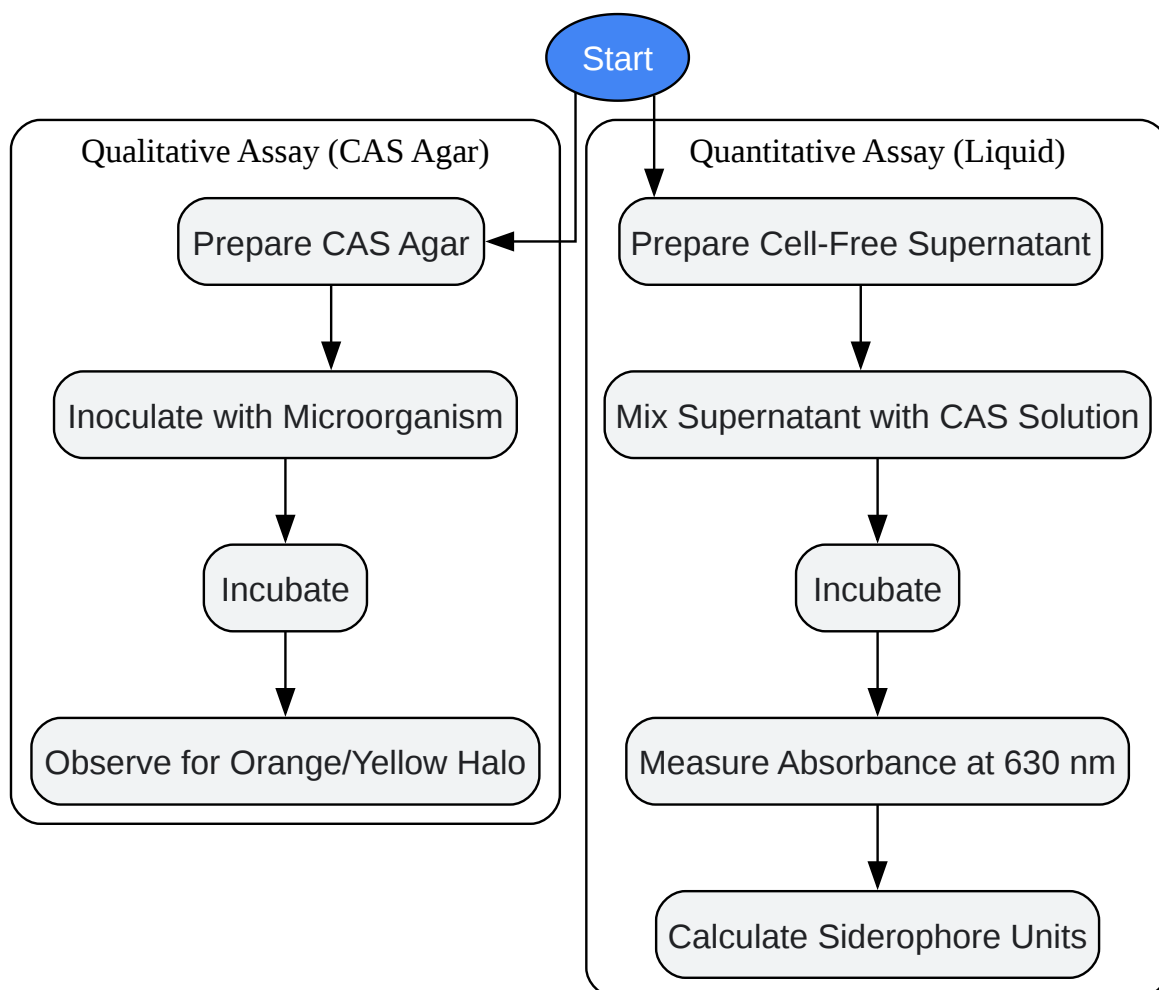
$$\text{Siderophore Units (\%)} = [ (Ar - A) / Ar ] \times 100$$

Where:

- Ar is the absorbance of the reference (medium + CAS solution).
- A is the absorbance of the sample (supernatant + CAS solution).

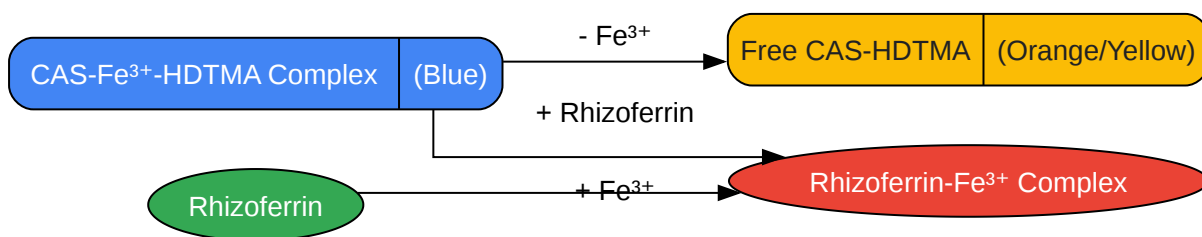
A decrease in absorbance in the sample compared to the reference indicates the presence of siderophores.[\[3\]](#)

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for qualitative and quantitative detection of **rhizoferrin**.



[Click to download full resolution via product page](#)

Caption: Chemical principle of the Chrome Azurol S (CAS) assay for siderophore detection.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Chrome Azurol S (CAS) Assay for Rhizoferrin Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680593#chrome-azurol-s-cas-assay-for-rhizoferrin-detection]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)